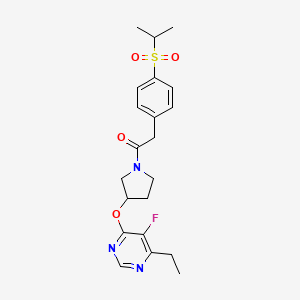

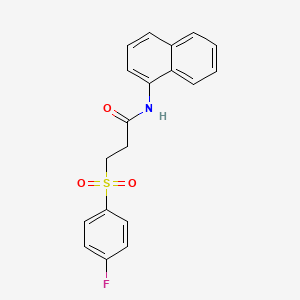

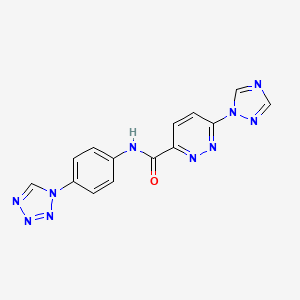

3-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylpropanamide” is a complex organic compound. It contains a sulfonyl group (-SO2-) attached to a 4-fluorophenyl group and a naphthalen-1-ylpropanamide group . This compound could potentially be used in various scientific research fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the sulfonyl group and the attachment of the 4-fluorophenyl and naphthalen-1-ylpropanamide groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the sulfonyl, 4-fluorophenyl, and naphthalen-1-ylpropanamide groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The sulfonyl group might be susceptible to nucleophilic attack, and the amide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds structurally related to 3-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylpropanamide have been synthesized and evaluated for their anticancer properties. For instance, phenylaminosulfanyl-1,4-naphthoquinone derivatives have shown potent cytotoxic activity against several human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). These compounds induce apoptosis and cell cycle arrest, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).

Polymer Science for Fuel Cell Applications

Sulfonated naphthalene dianhydride-based polyimide copolymers have been studied for their potential in fuel cell applications. These copolymers exhibit properties such as proton conductivity and water stability, which are critical for their use in proton-exchange-membrane fuel cells (Einsla et al., 2005).

Fluorescence Sensing and Imaging

A genetically encoded fluorescent amino acid, dansylalanine, has been developed for the selective and efficient incorporation into proteins at defined sites. This approach facilitates the study of protein structure, dynamics, and interactions, demonstrating the versatility of sulfonamide-based fluorophores in biological research (Summerer et al., 2006).

Gas Separation Membranes

Aromatic polysulfone copolymers synthesized from bis(4-fluorophenyl)sulfone have been explored for gas separation membrane applications. These copolymers show promising selectivity and permeability coefficients for gases like H2, O2, and CO2, indicating their potential for enhancing gas separation technologies (Camacho-Zuñiga et al., 2009).

Organic Synthesis and Reactivity

The reactivity of (1-fluorovinyl) phenyl sulfoxide as a dienophile has been investigated, revealing its potential to undergo Diels-Alder reactions with highly reactive dienes to yield fluorinated-naphthalene derivatives. This study underscores the utility of fluorophenylsulfonyl compounds in synthetic organic chemistry (Hanamoto et al., 2002).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO3S/c20-15-8-10-16(11-9-15)25(23,24)13-12-19(22)21-18-7-3-5-14-4-1-2-6-17(14)18/h1-11H,12-13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGQDQMLHVPMJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2762218.png)

![3,4-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2762220.png)

![N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2762221.png)

![N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2762223.png)

![N-(1-cyanocyclopentyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2762233.png)

![2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2762235.png)